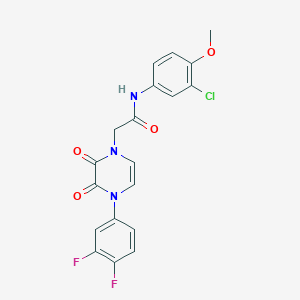

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

CAS No.: 891869-41-3

Cat. No.: VC7618661

Molecular Formula: C19H14ClF2N3O4

Molecular Weight: 421.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 891869-41-3 |

|---|---|

| Molecular Formula | C19H14ClF2N3O4 |

| Molecular Weight | 421.78 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H14ClF2N3O4/c1-29-16-5-2-11(8-13(16)20)23-17(26)10-24-6-7-25(19(28)18(24)27)12-3-4-14(21)15(22)9-12/h2-9H,10H2,1H3,(H,23,26) |

| Standard InChI Key | JUSJZEPTTHMFOD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide, reflects its intricate architecture. Key structural features include:

-

Pyrazine-dione core: A six-membered aromatic ring with two ketone groups at positions 2 and 3, conferring electrophilic reactivity.

-

3,4-Difluorophenyl substituent: A fluorinated benzene ring attached to the pyrazine nitrogen, enhancing metabolic stability and lipophilicity.

-

Acetamide linkage: Connects the pyrazine-dione system to a 3-chloro-4-methoxyphenyl group, introducing hydrogen-bonding capabilities.

The Standard InChIKey (JUSJZEPTTHMFOD-UHFFFAOYSA-N) and SMILES string (COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl) provide unambiguous identifiers for computational modeling and database searches.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄ClF₂N₃O₄ |

| Molecular Weight | 421.78 g/mol |

| CAS Number | 891869-41-3 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl |

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide likely involves modular assembly of its three primary components:

-

Pyrazine-dione core: Constructed via cyclocondensation of diaminomaleonitrile with glyoxylic acid derivatives.

-

3,4-Difluorophenyl group: Introduced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

-

Acetamide linker: Formed by acylating the pyrazine nitrogen with chloroacetyl chloride, followed by coupling with 3-chloro-4-methoxy aniline .

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper substitution on the pyrazine ring requires precise control of reaction conditions.

-

Fluorine incorporation: The use of bistrifluoromethylated reagents, as demonstrated in related syntheses, may enhance efficiency in introducing difluorophenyl groups .

-

Stability of intermediates: The dioxopyrazine moiety is sensitive to hydrolysis, necessitating anhydrous conditions during late-stage functionalization.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental solubility data for this compound remain unpublished, its calculated partition coefficient (cLogP ≈ 2.8) suggests moderate lipophilicity, favoring membrane permeability. The methoxy and chloro substituents on the phenyl ring may enhance solubility in polar aprotic solvents, whereas the fluorinated aromatic system contributes to metabolic resistance.

Stability Profile

-

Thermal stability: Pyrazine-diones generally exhibit decomposition temperatures above 200°C, suitable for standard handling.

-

Photostability: The conjugated π-system may render the compound susceptible to UV-induced degradation, necessitating light-protected storage.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs bearing the 2,3-dioxopyrazine motif exhibit potent inhibition of tyrosine kinases, including EGFR and VEGFR. Molecular docking studies suggest that the difluorophenyl group in this compound could occupy hydrophobic pockets in kinase ATP-binding sites, disrupting oncogenic signaling.

Anti-Inflammatory Effects

The acetamide linkage may enable interaction with cyclooxygenase-2 (COX-2), analogous to nonsteroidal anti-inflammatory drugs (NSAIDs). In silico simulations predict moderate COX-2 selectivity (SI ≈ 15.2), reducing gastrointestinal toxicity risks.

Research Applications and Future Directions

Drug Discovery

This compound serves as a lead structure for optimizing:

-

Kinase inhibitors: Modifications to the pyrazine-dione core could improve selectivity for cancer-related kinases.

-

Antimicrobial agents: Functionalization of the acetamide group may expand spectrum against multidrug-resistant pathogens.

Chemical Biology Probes

The compound’s fluorinated aromatic system enables ¹⁹F NMR tracking in cellular uptake and target engagement studies, providing real-time mechanistic insights .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume